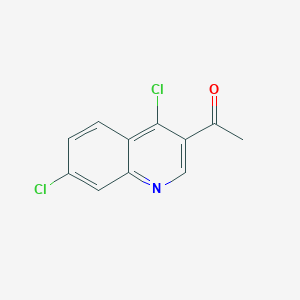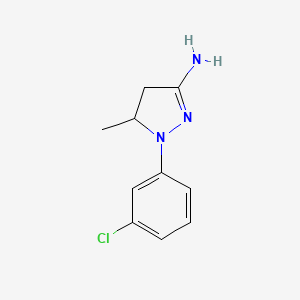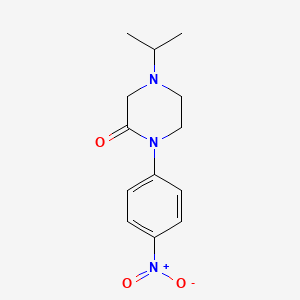
1-(4,7-Dichloro-quinolin-3-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,7-Dichloro-quinolin-3-yl)-ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7-Dichloro-quinolin-3-yl)-ethanone typically involves the chlorination of quinoline derivatives followed by the introduction of an ethanone group. Common reagents used in the synthesis include:
- Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
- Acetylating agents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chlorination and acetylation reactions under controlled conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient chlorination.
- Catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,7-Dichloro-quinolin-3-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 1-(4,7-Dichloro-quinolin-3-yl)-ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4,7-Dichloro-quinolin-3-yl)-ethanone depends on its specific biological target
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors to modulate their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chloro-quinolin-3-yl)-ethanone: Lacks one chlorine atom compared to 1-(4,7-Dichloro-quinolin-3-yl)-ethanone.
1-(4,7-Dichloro-quinolin-3-yl)-methanol: Contains a hydroxyl group instead of a carbonyl group.
1-(4,7-Dichloro-quinolin-3-yl)-acetic acid: Contains a carboxylic acid group instead of a carbonyl group.
Uniqueness
This compound is unique due to the presence of two chlorine atoms in the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H7Cl2NO |
|---|---|
Molekulargewicht |
240.08 g/mol |
IUPAC-Name |
1-(4,7-dichloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7Cl2NO/c1-6(15)9-5-14-10-4-7(12)2-3-8(10)11(9)13/h2-5H,1H3 |
InChI-Schlüssel |
YRFMLXLGBHNZFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)



![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)

